Methoxyamericanolide B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

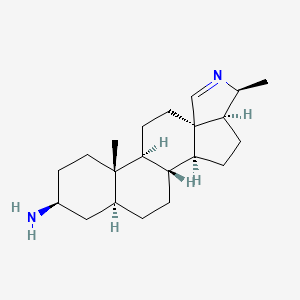

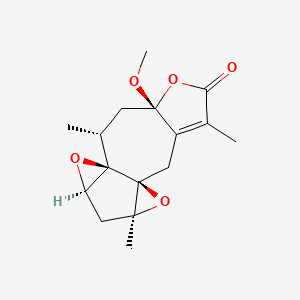

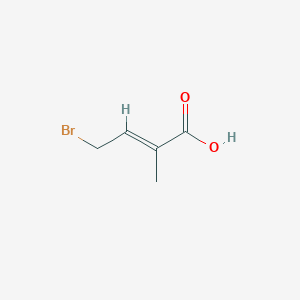

Methoxyamericanolide B is a natural product found in Antillogorgia americana with data available.

Aplicaciones Científicas De Investigación

Photochemotherapy of Psoriasis

Methoxsalen (8-methoxypsoralen) has been utilized in the treatment of psoriasis through photochemotherapy. This approach involves oral administration of methoxsalen followed by exposure to longwave ultraviolet light, resulting in significant clearing of generalized psoriasis. Methoxsalen combined with ultraviolet light inhibits epidermal DNA synthesis, which is crucial in managing psoriasis characterized by an accelerated cell cycle and rapid DNA synthesis (Parrish et al., 1974).

Anti-Cancer Applications

2-Methoxyestradiol (2ME2), an estrogen derivative, has demonstrated efficacy in inducing growth arrest and apoptosis in multiple myeloma cells, including those resistant to conventional therapies. This compound's effect on cancer cells is distinct from its impact on normal peripheral blood lymphocytes. Notably, 2ME2 also inhibits the secretion of vascular endothelial growth factor (VEGF) and interleukin-6 (IL-6) in the bone marrow microenvironment, which are critical for tumor growth and survival (Chauhan et al., 2002).

Base-Excision Repair Pathway Studies

Methoxyamine has been used to study the enzymatic reactions involved in the base-excision repair pathway, particularly with uracil-DNA glycosylase and AP (apurinic/apyrimidinic) endodeoxyribonuclease. It allows for the tracking of AP site formation in a DNA context and is instrumental in understanding DNA repair mechanisms (Liuzzi & Talpaert-Borlé, 1985).

Gene and Drug Delivery Applications

Methoxy poly(ethylene glycol)-b-poly(ε-caprolactone)-b-poly(2-dimethylaminoethyl methacrylate) has been investigated as a vector for gene and drug delivery. This cationic copolymer nanoparticle system has shown potential in the co-delivery of hydrophobic drugs and DNA, indicating its applicability in cancer therapy (Yue et al., 2010).

Allelopathic Effects in Agriculture

Research on benzoxazinoids (BX), which include methoxy containing compounds, revealed their allelopathic effects in soil treated with rye cover crop. These compounds, although minor components in rye foliage, dominated in treated soils and inhibited the growth of certain plant species, suggesting their potential use in agricultural management practices (Rice et al., 2012).

Propiedades

Nombre del producto |

Methoxyamericanolide B |

|---|---|

Fórmula molecular |

C16H20O5 |

Peso molecular |

292.33 g/mol |

Nombre IUPAC |

(1S,7S,9R,10R,12R,14S)-7-methoxy-4,9,14-trimethyl-6,11,15-trioxapentacyclo[8.5.0.01,14.03,7.010,12]pentadec-3-en-5-one |

InChI |

InChI=1S/C16H20O5/c1-8-5-14(18-4)10(9(2)12(17)20-14)6-15-13(3,21-15)7-11-16(8,15)19-11/h8,11H,5-7H2,1-4H3/t8-,11-,13+,14+,15+,16-/m1/s1 |

Clave InChI |

QHRGWKWECSOVCO-UWLWCFJXSA-N |

SMILES isomérico |

C[C@@H]1C[C@]2(C(=C(C(=O)O2)C)C[C@@]34[C@]15[C@H](O5)C[C@@]3(O4)C)OC |

SMILES canónico |

CC1CC2(C(=C(C(=O)O2)C)CC34C15C(O5)CC3(O4)C)OC |

Sinónimos |

methoxyamericanolide B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

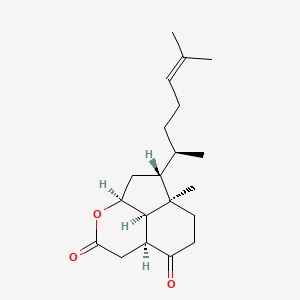

![(4aS,12bS)-4,4,12b-trimethyl-1,2,3,4a,5,6-hexahydrobenzo[a]anthracene-8,11-dione](/img/structure/B1246291.png)

![(3R,4Z,6E)-N-[(5S)-5-ethyl-5-methyl-2-oxofuran-3-yl]-3-hydroxy-8-[(2S,3R)-3-octyloxiran-2-yl]octa-4,6-dienamide](/img/structure/B1246294.png)

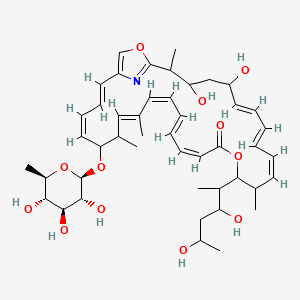

![Acetamide, N-[2-[5-(2-hydroxyethoxy)-1H-indol-3-yl]ethyl]-](/img/structure/B1246296.png)

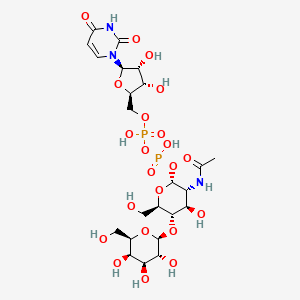

![[(1S,3S,5R,6S)-8-methyl-6-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] 3,4,5-trimethoxybenzoate](/img/structure/B1246306.png)